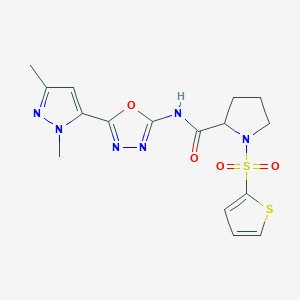

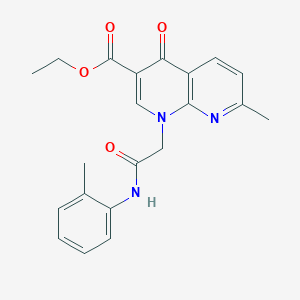

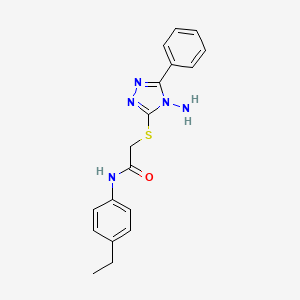

![molecular formula C19H15N3O3 B2844948 N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide CAS No. 300375-35-3](/img/structure/B2844948.png)

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide” is a complex organic compound. It contains a benzamide group, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The benzamide and pyrimidine groups could potentially undergo a variety of chemical reactions .科学的研究の応用

Anticancer Applications

One key area of application for benzamide derivatives includes anticancer drug development. The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase (HDAC) inhibitor, demonstrate its potential as an anticancer drug. This compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, highlighting its promise in oncology (Zhou et al., 2008).

Antibacterial and Antifungal Activities

Benzamide derivatives have also been investigated for their antibacterial and antifungal properties. For instance, synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives showed considerable antibiotic activity against Klebsiella pneumonia and Bacillus cereus, as well as inhibiting the growth of human tumor cell lines, suggesting a dual role in antibacterial and anticancer applications (Devarasetty et al., 2016).

Neurological Applications

Research into N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy and pain demonstrates the neurological applications of benzamide derivatives. These compounds showed activity in animal models of epilepsy and pain, underscoring their potential in neuropharmacology (Amato et al., 2011).

Chemical Synthesis and Material Science

In chemical synthesis, benzamides serve as intermediates in producing complex molecules. For example, the copper-mediated oxidative coupling of benzamides with maleimides via directed C-H cleavage has been developed to form isoindolone-incorporated spirosuccinimides, demonstrating the utility of benzamide derivatives in synthesizing novel compounds with potential medicinal applications (Miura et al., 2015).

Antiallergy and Anti-inflammatory Agents

Benzamide derivatives have been explored as antiallergy and anti-inflammatory agents, highlighting their diverse pharmacological applications. The synthesis and evaluation of N-(4-substituted-thiazolyl)oxamic acid derivatives showed significant antiallergy activity, surpassing disodium cromoglycate in rat models (Hargrave et al., 1983).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-16(14-8-3-1-4-9-14)17(22-13-7-12-20-19(22)25)21-18(24)15-10-5-2-6-11-15/h1-13,17H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNMANGKFZWINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C=CC=NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

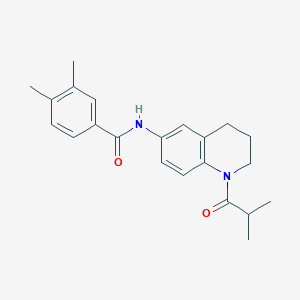

![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)

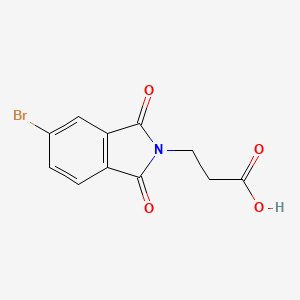

![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)

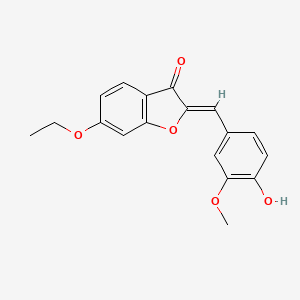

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)